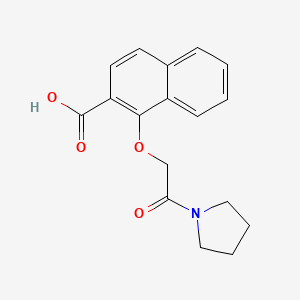
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. TLRs are a family of pattern recognition receptors that play a crucial role in the innate immune system's response to pathogens. OPN-305 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications.
Mechanism of Action
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid works by blocking the activation of TLR2 and TLR4, which are involved in the innate immune system's response to pathogens. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of inflammatory and autoimmune diseases. In clinical studies, it has been shown to be safe and well-tolerated, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is its specificity for TLR2 and TLR4, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low potency compared to other TLR antagonists, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer immunotherapy, as TLRs play a role in the immune response to cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease settings.
Synthesis Methods
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is synthesized by a multi-step process. The first step involves the synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-carboxylic acid, which is then reacted with ethylene oxide to form this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus.
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(18-9-3-4-10-18)11-22-16-13-6-2-1-5-12(13)7-8-14(16)17(20)21/h1-2,5-8H,3-4,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDPFNRYGDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
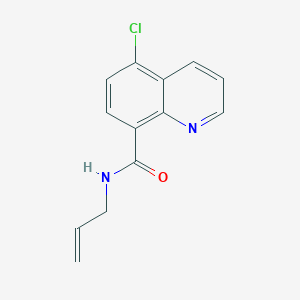

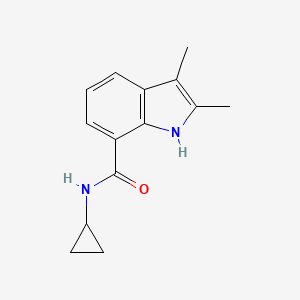
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
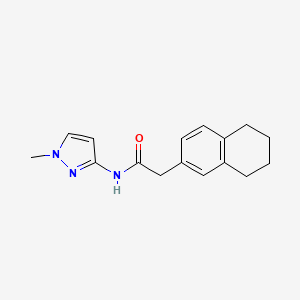
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
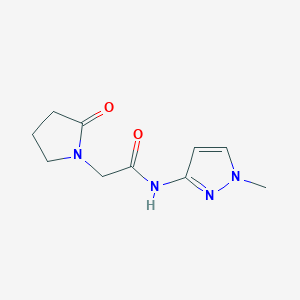
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
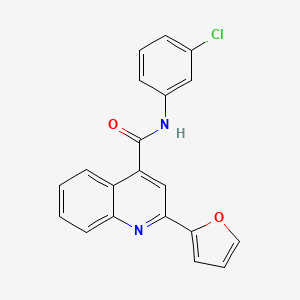
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
